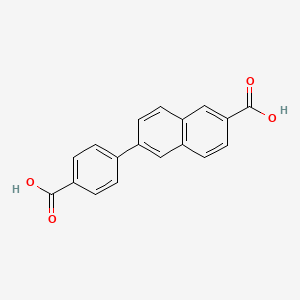
4-(6-(METHOXYCARBONYL)NAPHTHALEN-2-YL)BENZOIC ACID
描述
2-Carboxy-6-(4’-carboxyphenyl)naphthalene is an organic compound with the molecular formula C18H12O4. It is a derivative of naphthalene, featuring carboxyl groups at the 2 and 6 positions, and a carboxyphenyl group at the 4’ position. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-6-(4’-carboxyphenyl)naphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids, catalyzed by palladium. The reaction conditions are generally mild and functional group tolerant .
Industrial Production Methods
Industrial production of 2-Carboxy-6-(4’-carboxyphenyl)naphthalene may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to ensure high yield and purity. The compound can be purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
2-Carboxy-6-(4’-carboxyphenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Anhydrides or carboxylic acid derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
2-Carboxy-6-(4’-carboxyphenyl)naphthalene has diverse applications in scientific research:
作用机制
The mechanism of action of 2-Carboxy-6-(4’-carboxyphenyl)naphthalene involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in MOFs, the compound acts as a ligand, coordinating with metal ions to form porous structures that can trap and store gases .
相似化合物的比较
Similar Compounds
2,6-Naphthalenedicarboxylic acid: Similar structure but lacks the carboxyphenyl group.
4,4’-Biphenyldicarboxylic acid: Contains biphenyl instead of naphthalene.
Terephthalic acid: Contains a benzene ring instead of naphthalene.
Uniqueness
2-Carboxy-6-(4’-carboxyphenyl)naphthalene is unique due to its combination of naphthalene and carboxyphenyl groups, which provide distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials .
属性
分子式 |
C18H12O4 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC 名称 |
6-(4-carboxyphenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H12O4/c19-17(20)12-3-1-11(2-4-12)13-5-6-15-10-16(18(21)22)8-7-14(15)9-13/h1-10H,(H,19,20)(H,21,22) |
InChI 键 |
NGLLFHGZJOPMIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-Chlorophenylamino)methyl]benzoic acid](/img/structure/B8608729.png)
![Ethyl 2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B8608739.png)
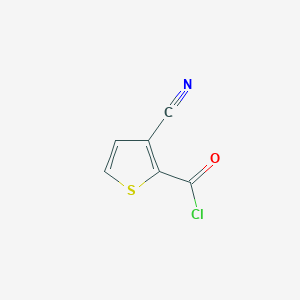
![10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-one](/img/structure/B8608751.png)
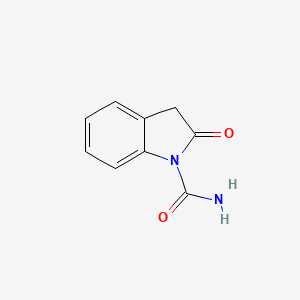
![5-Methyl-1-[3-(trifluoromethyl)phenyl]hexane-2,4-dione](/img/structure/B8608775.png)
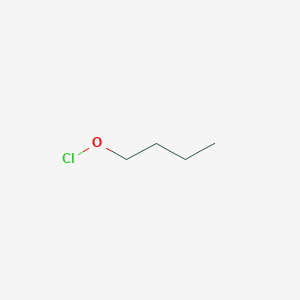
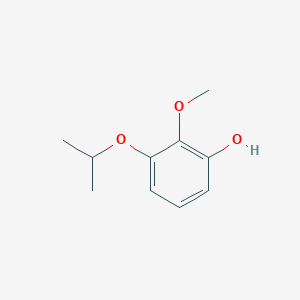
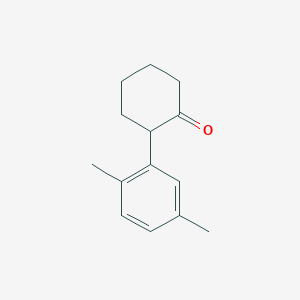
![[(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)
![1'-(4-Methoxyphenyl)sulfonylspiro[indene-1,4'-piperidine]](/img/structure/B8608809.png)
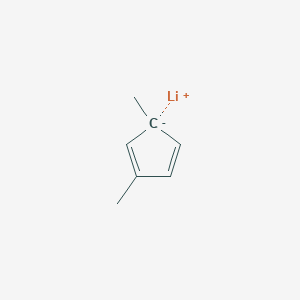
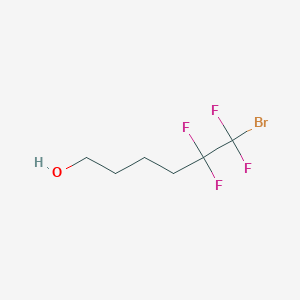
![2-Propenoic acid, 2-methyl-, 2-[4-(chlorocarbonyl)phenoxy]ethyl ester](/img/structure/B8608840.png)
